molecular formula C15H20O2 B8463733 Cycloheptyl(4-methoxyphenyl)methanone

Cycloheptyl(4-methoxyphenyl)methanone

Cat. No. B8463733
M. Wt: 232.32 g/mol
InChI Key: HCAGHANYYRPQKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05231103

Procedure details

In analogy to the procedure of Example I, the title compound is prepared from 31.7 g (0.293 mol) of anisole, 47 g (0.352 mol) of aluminium chloride and 49.5 g (0.308 mol) of cycloheptanecarbonyl chloride.
Quantity
31.7 g
Type
reactant
Reaction Step One
Quantity
47 g
Type
reactant
Reaction Step One
Quantity
49.5 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([O:7][CH3:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[Cl-].[Al+3].[Cl-].[Cl-].[CH:13]1([C:20](Cl)=[O:21])[CH2:19][CH2:18][CH2:17][CH2:16][CH2:15][CH2:14]1>>[CH:13]1([C:20]([C:4]2[CH:5]=[CH:6][C:1]([O:7][CH3:8])=[CH:2][CH:3]=2)=[O:21])[CH2:19][CH2:18][CH2:17][CH2:16][CH2:15][CH2:14]1 |f:1.2.3.4|

Inputs

Step One
Name
Quantity
31.7 g
Type
reactant
Smiles
C1(=CC=CC=C1)OC
Name
Quantity
47 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
49.5 g
Type
reactant
Smiles
C1(CCCCCC1)C(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(CCCCCC1)C(=O)C1=CC=C(C=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.